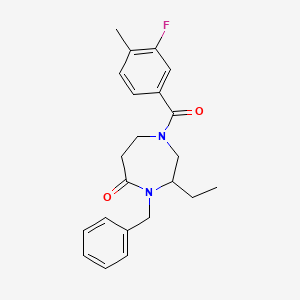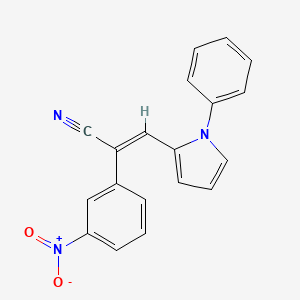![molecular formula C16H18N2O4S B5425400 5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B5425400.png)
5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is a benzamide derivative, characterized by the presence of a sulfamoyl group attached to a dimethylphenyl ring and a methoxy group on the benzamide structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with 2,4-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Methoxybenzoic acid+2,4-Dimethylphenylsulfonyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide involves the inhibition of specific enzymes and proteins. For example, it can inhibit tubulin polymerization by binding to the colchicine binding site of tubulin, preventing the formation of microtubules. This disruption of the cell cycle can lead to cell death, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(2,4-Dimethylphenyl)sulfamoyl]furan-2-carboxylic acid
- 5-[(2,6-Dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Uniqueness
5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide is unique due to its specific structural features, such as the methoxy group on the benzamide ring and the sulfamoyl group attached to the dimethylphenyl ring. These structural elements contribute to its distinct chemical reactivity and biological activity, differentiating it from similar compounds.
Propriétés
IUPAC Name |
5-[(2,4-dimethylphenyl)sulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-4-6-14(11(2)8-10)18-23(20,21)12-5-7-15(22-3)13(9-12)16(17)19/h4-9,18H,1-3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAIZWFWDMACRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5425327.png)
![2-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5425333.png)
![(4aS*,8aR*)-6-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5425341.png)

![1-METHYL-N~4~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B5425366.png)
![2-(5-{[(4Z)-3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}furan-2-YL)benzoic acid](/img/structure/B5425369.png)
![N-[(6-methoxypyrimidin-4-yl)carbamoyl]benzamide](/img/structure/B5425375.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(diphenylmethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B5425383.png)
![11-(2,4-Dimethylphenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5425388.png)
![(5E)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5425389.png)
![4-methyl-7-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5425408.png)

![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5425426.png)
![4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5425430.png)
